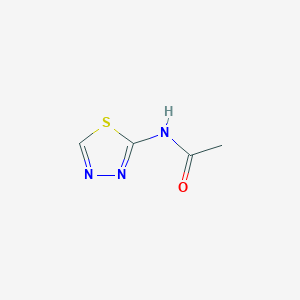

n-(1,3,4-Thiadiazol-2-yl)acetamide

Übersicht

Beschreibung

“N-(1,3,4-Thiadiazol-2-yl)acetamide” is a compound that can be used as a reference standard for pharmaceutical testing . It is related to Acetazolamide, a potent carbonic anhydrase inhibitor .

Synthesis Analysis

A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis

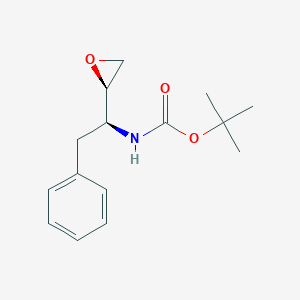

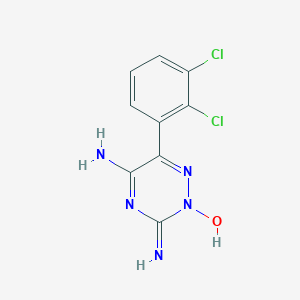

The molecular formula of “n-(1,3,4-Thiadiazol-2-yl)acetamide” is C4H5N3OS . The structural formula can be found in the reference .Chemical Reactions Analysis

The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .Physical And Chemical Properties Analysis

“N-(1,3,4-Thiadiazol-2-yl)acetamide” is a white to faintly yellowish white crystalline, odorless powder, weakly acidic, very slightly soluble in water and slightly soluble in alcohol .Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents

Compounds derived from 1,3,4-thiadiazole have been synthesized and evaluated for their potent antimicrobial properties. These derivatives have shown significant activity against various bacterial strains such as E. coli and B. mycoides, as well as the fungus C. albicans. The structure of N-(1,3,4-Thiadiazol-2-yl)acetamide allows for the synthesis of new derivatives that can be tested for their efficacy in inhibiting microbial growth, which is crucial in the development of new antibiotics .

Antinociceptive Effects

Research has indicated that 1,3,4-thiadiazole derivatives exhibit antinociceptive effects, which are beneficial in pain management. These compounds have been tested against mechanical, thermal, and chemical stimuli to evaluate their effectiveness in reducing pain. The derivatives of N-(1,3,4-Thiadiazol-2-yl)acetamide could potentially be developed into new analgesics, offering an alternative to traditional painkillers with fewer side effects .

Insecticidal Activity

The structural modification of thiadiazole compounds has led to the exploration of their use as insecticides. By replacing certain functional groups within the molecule, researchers have been able to enhance the biological activity and broaden the spectrum of pests that these compounds can target. This makes N-(1,3,4-Thiadiazol-2-yl)acetamide a valuable precursor in the synthesis of new insecticidal agents .

Anti-Tumor Properties

1,3,4-Thiadiazole derivatives have been associated with anti-tumor activities. The ability of these compounds to inhibit the growth of cancer cells makes them a subject of interest in oncological research. N-(1,3,4-Thiadiazol-2-yl)acetamide could serve as a starting point for the development of novel anticancer drugs, contributing to the fight against various forms of cancer .

Anti-Inflammatory Applications

The anti-inflammatory properties of 1,3,4-thiadiazole derivatives make them candidates for the treatment of inflammatory diseases. By modulating the body’s inflammatory response, these compounds can help in managing conditions such as arthritis and other chronic inflammatory disorders .

Analgesic Potential

Beyond their antinociceptive effects, 1,3,4-thiadiazole derivatives also show promise as analgesics. Their potential to relieve pain without the addictive risks associated with opioids positions them as an important area of research in the development of safer pain management options .

Antifungal and Antibacterial Applications

The broad-spectrum antifungal and antibacterial activities of 1,3,4-thiadiazole derivatives are significant in the context of increasing resistance to existing antimicrobial drugs. New derivatives synthesized from N-(1,3,4-Thiadiazol-2-yl)acetamide could lead to the discovery of more effective treatments against resistant strains of fungi and bacteria .

Pharmaceutical Intermediates

The chemical structure of N-(1,3,4-Thiadiazol-2-yl)acetamide allows it to act as an intermediate in the synthesis of various pharmaceutical compounds. Its versatility in chemical reactions makes it a valuable asset in medicinal chemistry, where it can be used to create a wide range of therapeutic agents .

Wirkmechanismus

Target of Action

N-(1,3,4-Thiadiazol-2-yl)acetamide primarily targets carbonic anhydrase . Carbonic anhydrase is an enzyme that assists rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions. This enzyme plays a crucial role in various biological processes such as respiration and the transport of carbon dioxide/bicarbonate .

Mode of Action

N-(1,3,4-Thiadiazol-2-yl)acetamide acts as a carbonic anhydrase inhibitor . It interacts with the enzyme and inhibits its activity, disrupting the balance of carbon dioxide and bicarbonate ions in the body . This compound also inhibits water permeability of membranes by interacting with aquaporins .

Biochemical Pathways

The inhibition of carbonic anhydrase disrupts several biochemical pathways. It affects the regulation of pH and fluid balance in various tissues and organs. The compound’s interaction with aquaporins, which are integral membrane proteins that serve as channels in the transfer of water, further influences cellular and physiological processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of N-(1,3,4-Thiadiazol-2-yl)acetamide. For instance, the compound’s efficacy could be affected by the pH of the environment, as this could influence the ionization state of the compound and its interaction with the target enzyme. Similarly, temperature could affect the compound’s stability and its interaction with carbonic anhydrase .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c1-3(8)6-4-7-5-2-9-4/h2H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGFGFKRNRQDMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202221 | |

| Record name | 2-Acetylamino-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-(1,3,4-Thiadiazol-2-yl)acetamide | |

CAS RN |

5393-55-5 | |

| Record name | N-1,3,4-Thiadiazol-2-ylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5393-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetylamino-1,3,4-thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005393555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5393-55-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetylamino-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETAMIDOTHIADIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26F2JM0PP8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes thiadiazole derivatives potentially interesting for corrosion inhibition?

A1: Thiadiazole derivatives exhibit promising corrosion inhibition properties, particularly in acidic environments like sulfuric acid solutions [, ]. This is likely due to their molecular structure, which allows them to adsorb onto metal surfaces, forming a protective layer that hinders corrosive attacks.

Q2: How does the structure of a thiadiazole derivative influence its effectiveness as a corrosion inhibitor?

A2: Research suggests that specific structural modifications within the thiadiazole framework impact their effectiveness. For instance, incorporating a benzene ring or a furan fragment appears to reduce the protective effect compared to the presence of a thiol group []. This highlights the importance of Structure-Activity Relationship (SAR) studies to optimize the design of more potent thiadiazole-based inhibitors.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

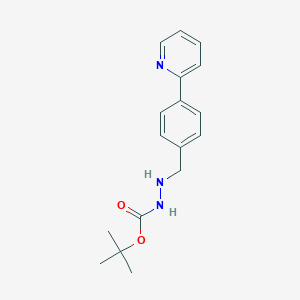

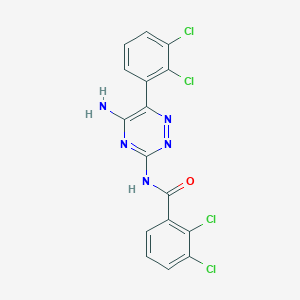

![(Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B194306.png)